molecular formula C12H16ClNO3 B12313199 2-chloro-N-(2,6-diethoxyphenyl)acetamide

2-chloro-N-(2,6-diethoxyphenyl)acetamide

Cat. No.: B12313199
M. Wt: 257.71 g/mol
InChI Key: SWMFBWLNHPAXTN-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-diethoxyphenyl)acetamide is a chemical compound of interest in organic synthesis and pharmaceutical research. As an acetamide derivative, it serves as a versatile building block and key intermediate for the synthesis of more complex molecules. The chloroacetamide group is a reactive functionality that can undergo further reactions with nucleophiles, making it a valuable precursor in medicinal chemistry for developing new active compounds. The diethoxy substituents on the phenyl ring can influence the compound's electronic properties and solubility, potentially tuning its biological activity and interaction with biological targets. Researchers utilize this scaffold in exploring new pharmacophores and developing novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This chemical is for research use only and is not intended for diagnostic or therapeutic applications. Note: The specific applications, mechanism of action, and detailed research value for this particular compound are not fully established in the current scientific literature and are an active area of investigation.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

2-chloro-N-(2,6-diethoxyphenyl)acetamide

InChI

InChI=1S/C12H16ClNO3/c1-3-16-9-6-5-7-10(17-4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15)

InChI Key

SWMFBWLNHPAXTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-diethoxyphenyl)acetamide typically involves the reaction of 2,6-diethoxyaniline with chloroacetyl chloride. The process can be summarized as follows:

    Starting Materials: 2,6-diethoxyaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of an acid-binding agent such as triethylamine in a suitable solvent like dichloromethane.

    Procedure: The 2,6-diethoxyaniline is dissolved in the solvent, and chloroacetyl chloride is added dropwise while maintaining the temperature below 10°C. The mixture is then stirred at room temperature for several hours.

    Isolation: The reaction mixture is poured into water, and the organic layer is separated. The product is purified by recrystallization from ethanol.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-N-(2,6-diethoxyphenyl)acetamide follows a similar synthetic route but with optimized conditions for higher yield and purity. The process involves:

    Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.

    Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.

    Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-diethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(2,6-diethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physical properties of 2-chloro-N-(2,6-diethoxyphenyl)acetamide with related compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
2-Chloro-N-(2,6-diethoxyphenyl)acetamide 2,6-Diethoxy C₁₂H₁₆ClNO₃ 257.71 Not reported Inferred from analogs
Alachlor 2,6-Diethyl, N-methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Liquid
Butachlor 2,6-Diethyl, N-butoxymethyl C₁₇H₂₆ClNO₂ 311.85 Liquid
2-Chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethyl C₁₀H₁₂ClNO 197.66 213
CDEPA (2-Chloro-N-(2,6-diethylphenyl)acetamide) 2,6-Diethyl C₁₂H₁₆ClNO 225.72 Not reported

Key Observations :

  • Diethoxy vs. This contrasts with butachlor (log Koc = 73), which has moderate soil mobility due to its butoxymethyl group .
  • Melting Points : The dimethyl analog (213°C) has a significantly higher melting point than liquid-phase herbicides like alachlor and butachlor, suggesting stronger intermolecular forces (e.g., hydrogen bonding) in crystalline structures .

Metabolic Pathways and Toxicity

Chloroacetamide herbicides undergo complex metabolic activation to carcinogenic dialkylbenzoquinone imines. Critical intermediates include:

  • CDEPA (from alachlor/butachlor) and CMEPA (from acetochlor/metolachlor), which are further metabolized to 2,6-diethylaniline (DEA) or 2-methyl-6-ethylaniline (MEA) .

For 2-chloro-N-(2,6-diethoxyphenyl)acetamide, the diethoxy group may alter metabolic outcomes:

  • Para-Hydroxylation: Ethoxy groups could undergo O-dealkylation, producing ethanol and catechol metabolites instead of DEA/MEA.
  • Species-Specific Metabolism : Rat liver microsomes metabolize chloroacetamides more efficiently than human microsomes. For example, butachlor is metabolized to CDEPA at 0.045 nmol/min/mg in rats vs. <0.001 nmol/min/mg in humans .

Environmental Behavior and Degradation

  • Degradation Pathways : Chloroacetanilides degrade via microbial-assisted pathways, producing numerous degradates. For example, alachlor generates 22 degradates, while acetochlor yields 12 . The diethoxy group in 2-chloro-N-(2,6-diethoxyphenyl)acetamide may lead to unique degradates, such as ethoxy-cleavage products.

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